molecular formula C7H8F2O2 B1429847 3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 1823966-34-2

3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No. B1429847
M. Wt: 162.13 g/mol
InChI Key: UHCURIODBIIVRJ-UHFFFAOYSA-N
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Description

3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid is a chemical compound with the CAS Number: 1823966-34-2. It has a molecular weight of 162.14 and its IUPAC name is 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylic acid . The compound is a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for 3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid is 1S/C7H8F2O2/c8-7(9)1-3-4(2-7)5(3)6(10)11/h3-5H,1-2H2,(H,10,11) . This indicates that the compound has a bicyclic structure with two fluorine atoms attached to the same carbon atom and a carboxylic acid group attached to another carbon atom in the ring.


Physical And Chemical Properties Analysis

3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid is a white to yellow solid at room temperature . The storage temperature is 2-8°C .

Scientific Research Applications

Environmental Degradation and Fate

Polyfluoroalkyl chemicals, which share some structural similarities with 3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid, have been a subject of extensive study due to their persistent nature and potential for environmental degradation into perfluoroalkyl acids (PFAAs) like PFOA and PFOS. These studies aim to understand the environmental fate, degradation pathways, and remediation strategies for such compounds (Liu & Avendaño, 2013). Research into microbial degradation pathways and the environmental biodegradability of fluorinated compounds is crucial for assessing their impact and managing their presence in ecosystems.

Alternative Fluorinated Compounds

The search for safer alternatives to long-chain PFCAs and PFSAs has led to the investigation of fluorinated alternatives, including shorter-chain compounds and those with different functional groups. Studies review the environmental releases, persistence, and exposure risks of these alternatives to assess their safety compared to well-studied compounds like PFOA and PFOS (Wang et al., 2013). This research is pivotal in guiding the development of new fluorinated compounds with reduced environmental and health risks.

Biocatalyst Inhibition and Industrial Applications

Understanding the interaction between carboxylic acids, including fluorinated acids, and microbial systems is essential for biotechnological applications and the development of bioremediation strategies. Research on the inhibition of microbial systems by carboxylic acids offers insights into how these compounds affect biological wastewater treatment processes and can inform the engineering of more robust microbial strains for industrial applications (Jarboe et al., 2013).

Toxicity and Human Health Risk Assessment

The toxicological profile and risk assessment of perfluorinated compounds, including potential impacts on human health, are critical areas of research. Studies focus on developing toxicity values, understanding the mechanisms of action, and assessing the risks associated with exposure to these compounds. This research is fundamental for regulatory purposes and the safe use of fluorinated chemicals in various applications (Luz et al., 2019).

Safety And Hazards

The safety information available indicates that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The safety data sheet (SDS) should be consulted for more detailed safety information .

properties

IUPAC Name

3,3-difluorobicyclo[3.1.0]hexane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O2/c8-7(9)1-3-4(2-7)5(3)6(10)11/h3-5H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCURIODBIIVRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C(=O)O)CC1(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid
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3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid
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3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid
Reactant of Route 6
3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid

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